molecular formula C10H4F6N2O5 B1426644 5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid CAS No. 1309602-22-9

5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid

Cat. No.: B1426644
CAS No.: 1309602-22-9
M. Wt: 346.14 g/mol
InChI Key: HQAMJNRQVPUNEE-UHFFFAOYSA-N
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Description

5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid is a benzoic acid derivative organic compound with the molecular formula C10H4F6N2O5 . It features both nitro and trifluoromethyl substituents on the aromatic ring, functional groups that are commonly utilized in medicinal chemistry and agrochemical research to fine-tune the electronic properties, metabolic stability, and bioavailability of target molecules. Compounds with similar structural motifs, such as substituted nitro-trifluoromethyl benzoic acids, have been identified as key synthetic precursors in the development of antituberculosis drug candidates, specifically a class of compounds known as 8-nitro-1,3-benzothiazin-4-ones which target the mycobacterial enzyme DprE1 . The presence of the 2,2,2-trifluoroacetamido group in this particular molecule further enhances its potential as a versatile building block for the synthesis of more complex heterocycles and pharmacologically active agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-nitro-4-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F6N2O5/c11-9(12,13)4-2-5(17-8(21)10(14,15)16)6(18(22)23)1-3(4)7(19)20/h1-2H,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAMJNRQVPUNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])NC(=O)C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid (CAS: 1309602-22-9) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C10H4F6N2O5
  • Molar Mass : 346.14 g/mol
  • IUPAC Name : 5-nitro-4-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)benzoic acid

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzoic acid derivatives. While specific data on the antimicrobial efficacy of this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For instance, derivatives of benzoic acid have been shown to inhibit the growth of various bacterial strains at concentrations as low as 5 µM .

Anticancer Potential

The anticancer activity of benzoic acid derivatives has been widely studied. Compounds structurally similar to this compound have exhibited notable cytotoxic effects against multiple cancer cell lines. For example:

CompoundCell LineIC50 (µM)Reference
Compound AA549 (lung cancer)3.0
Compound BMCF-7 (breast cancer)5.8
Compound CHCT116 (colon cancer)0.16

These findings suggest that the introduction of trifluoromethyl and nitro groups may enhance the potency of such compounds against cancer cells.

The mechanisms through which benzoic acid derivatives exert their biological effects include:

  • Inhibition of Protein Degradation Systems : Some studies indicate that certain benzoic acid derivatives can enhance proteasomal activity, which is crucial for protein turnover and cellular homeostasis .
  • Induction of Apoptosis : Compounds have been shown to activate caspases involved in apoptotic pathways, leading to increased cell death in cancerous cells .
  • Antioxidant Activity : Many derivatives possess antioxidant properties that can protect cells from oxidative stress, a common factor in cancer progression .

Study on Antiproliferative Effects

In a recent study evaluating various benzoic acid derivatives, it was found that compounds similar to this compound exhibited significant antiproliferative effects on human cancer cell lines. The study reported IC50 values ranging from 3 µM to over 20 µM across different cell types .

In Vivo Studies

While in vitro studies provide valuable insights into the potential biological activities of this compound, further research is needed to confirm these effects in vivo. Preliminary animal studies using structurally related compounds have indicated promising results in tumor reduction and improved survival rates .

Scientific Research Applications

Medicinal Chemistry

5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid has been investigated for its potential as an antimicrobial agent. The presence of the nitro group enhances its interaction with biological targets, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Activity
A study evaluated the compound's efficacy against various bacterial strains. It demonstrated significant activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of existing antibiotics like Tavaborole .

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Bacillus cereus16
Candida albicans64

Material Sciences

The compound's unique fluorinated structure provides interesting properties for applications in material sciences. Its ability to form stable complexes with metals has implications for catalysis and materials development.

Case Study: Catalytic Properties
Research indicates that derivatives of this compound can act as ligands in metal-catalyzed reactions, enhancing reaction rates and selectivity. The trifluoromethyl groups contribute to the electronic properties necessary for effective catalysis .

Environmental Chemistry

Due to its stability and resistance to degradation, this compound is being studied for its role in environmental chemistry. Its potential use in tracking pollutant pathways in water systems is under investigation.

Case Study: Environmental Persistence
A study assessed the degradation rates of this compound in various environmental conditions, highlighting its persistence and potential bioaccumulation risks .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities but differ in substituent positions or functional groups:

Compound Name Molecular Weight Substituent Positions Functional Groups CAS Number Purity/Price (if available) Source
5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid ~370.1 (calc.) 5-NO₂, 4-NHCOCF₃, 2-CF₃ Nitro, trifluoromethyl, trifluoroacetamido, carboxyl Not explicitly listed N/A N/A
5-Nitro-2-(trifluoromethyl)benzoic acid 235.11 5-NO₂, 2-CF₃ Nitro, trifluoromethyl, carboxyl 847547-06-2 >97.0%, 1g: ¥15,500
3-Nitro-5-(trifluoromethyl)benzonitrile 216.11 3-NO₂, 5-CF₃ Nitro, trifluoromethyl, nitrile 20566-80-7 >95.0%, 5g: ¥16,500
4-Nitro-2-(trifluoromethyl)benzoic acid 235.11 4-NO₂, 2-CF₃ Nitro, trifluoromethyl, carboxyl 847547-06-2 Similar to above
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid 373.66 2-NO₂, 5-phenoxy (Cl, CF₃) Nitro, trifluoromethyl, chloro, carboxyl N/A N/A
Key Observations:

Positional Isomerism : The placement of the nitro and trifluoromethyl groups significantly impacts reactivity and intermolecular interactions. For example, 5-Nitro-2-(trifluoromethyl)benzoic acid (CAS 847547-06-2) lacks the 4-trifluoroacetamido group, reducing steric hindrance compared to the target compound .

This may enhance binding affinity in biological systems.

Physicochemical and Commercial Considerations

  • Purity and Cost : Higher purity (>97%) benzoic acid derivatives (e.g., 5-Nitro-2-(trifluoromethyl)benzoic acid) command premium pricing (¥15,500/g), reflecting their utility in precision synthesis .
  • Toxicity : Derivatives like 3-Nitro-5-(trifluoromethyl)benzonitrile are classified as toxic (Category III), whereas carboxyl-containing analogues are generally safer .
  • Synthetic Accessibility: The trifluoroacetamido group in the target compound likely requires multi-step synthesis, increasing complexity compared to mono-substituted analogues.

Q & A

Q. How can crystallinity issues during formulation be mitigated?

  • Methodological Answer :
  • Polymorph Screening : Use high-throughput crystallization (e.g., Crystal16) to identify stable forms. Optimize with additives (e.g., PVP) to inhibit recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid
Reactant of Route 2
5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid

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